4-(Bromomethyl)-2-methylpyrimidine hydrobromide
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Overview
Description
4-(Bromomethyl)-2-methylpyrimidine hydrobromide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a bromomethyl group attached to a pyrimidine ring, which is further substituted with a methyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylpyrimidine hydrobromide typically involves the bromomethylation of 2-methylpyrimidine. This can be achieved through the reaction of 2-methylpyrimidine with formaldehyde and hydrobromic acid under controlled conditions. The reaction proceeds via the formation of an intermediate bromomethylated pyrimidine, which is then hydrobrominated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-methylpyrimidine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a methylated pyrimidine.
Substitution: The bromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 4-(Bromomethyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: 2-Methylpyrimidine.
Substitution: 4-(Hydroxymethyl)-2-methylpyrimidine or 4-(Aminomethyl)-2-methylpyrimidine.
Scientific Research Applications
4-(Bromomethyl)-2-methylpyrimidine hydrobromide finds applications in various scientific research areas, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nucleotide analogs and their interactions with biological systems.
Medicine: It may be utilized in the development of pharmaceuticals, particularly those targeting nucleic acid-related processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(Bromomethyl)-2-methylpyrimidine hydrobromide is similar to other bromomethylated pyrimidines, such as 4-(Bromomethyl)pyrimidine and 4-(Bromomethyl)benzoic acid. its unique structure, with the additional methyl group on the pyrimidine ring, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
4-(Bromomethyl)pyrimidine
4-(Bromomethyl)benzoic acid
4-(Bromomethyl)aniline
Properties
Molecular Formula |
C6H8Br2N2 |
---|---|
Molecular Weight |
267.95 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methylpyrimidine;hydrobromide |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-5-8-3-2-6(4-7)9-5;/h2-3H,4H2,1H3;1H |
InChI Key |
JYWICEIXLTZOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)CBr.Br |
Origin of Product |
United States |
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